Cas no 1291487-28-9 (Dimethyl 2-(5-bromopyrimidin-2-yl)malonate)
Dimethyl 2-(5-bromopyrimidin-2-yl)malonate Chemical and Physical Properties
Names and Identifiers
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- Dimethyl 2-(5-bromopyrimidin-2-yl)malonate
- Dimethyl 2-(5-bromopyrimidin-2-yl)malote
- dimethyl 2-(5-bromopyrimidin-2-yl)propanedioate
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- MDL: MFCD18837634
- Inchi: 1S/C9H9BrN2O4/c1-15-8(13)6(9(14)16-2)7-11-3-5(10)4-12-7/h3-4,6H,1-2H3
- InChI Key: YXNZSTOSBATLOU-UHFFFAOYSA-N
- SMILES: BrC1C=NC(C(C(=O)OC)C(=O)OC)=NC=1
Computed Properties
- Exact Mass: 287.97500
- Monoisotopic Mass: 287.975
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 78.4A^2
Experimental Properties
- PSA: 78.38000
- LogP: 0.66870
Dimethyl 2-(5-bromopyrimidin-2-yl)malonate Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Dimethyl 2-(5-bromopyrimidin-2-yl)malonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 212896-1g |
Dimethyl 2-(5-bromopyrimidin-2-yl)malonate |
1291487-28-9 | 95% | 1g |
£50.00 | 2022-03-01 | |
| Fluorochem | 212896-5g |
Dimethyl 2-(5-bromopyrimidin-2-yl)malonate |
1291487-28-9 | 95% | 5g |
£150.00 | 2022-03-01 | |
| Fluorochem | 212896-25g |
Dimethyl 2-(5-bromopyrimidin-2-yl)malonate |
1291487-28-9 | 95% | 25g |
£400.00 | 2022-03-01 | |
| Fluorochem | 212896-100g |
Dimethyl 2-(5-bromopyrimidin-2-yl)malonate |
1291487-28-9 | 95% | 100g |
£1050.00 | 2022-03-01 | |
| TRC | D471253-100mg |
Dimethyl 2-(5-bromopyrimidin-2-yl)malonate |
1291487-28-9 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | D471253-250mg |
Dimethyl 2-(5-bromopyrimidin-2-yl)malonate |
1291487-28-9 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | D471253-500mg |
Dimethyl 2-(5-bromopyrimidin-2-yl)malonate |
1291487-28-9 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | D471253-1g |
Dimethyl 2-(5-bromopyrimidin-2-yl)malonate |
1291487-28-9 | 1g |
$98.00 | 2023-05-18 | ||
| Chemenu | CM165783-25g |
Dimethyl 2-(5-bromopyrimidin-2-yl)malonate |
1291487-28-9 | 95% | 25g |
$284 | 2021-08-05 | |
| Chemenu | CM165783-100g |
Dimethyl 2-(5-bromopyrimidin-2-yl)malonate |
1291487-28-9 | 95% | 100g |
$746 | 2021-08-05 |
Dimethyl 2-(5-bromopyrimidin-2-yl)malonate Suppliers
Dimethyl 2-(5-bromopyrimidin-2-yl)malonate Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on Dimethyl 2-(5-bromopyrimidin-2-yl)malonate
Dimethyl 2-(5-bromopyrimidin-2-yl)malonate (CAS No. 1291487-28-9): A Key Intermediate in Modern Pharmaceutical Synthesis
Dimethyl 2-(5-bromopyrimidin-2-yl)malonate, with the chemical identifier CAS No. 1291487-28-9, represents a significant compound in the realm of pharmaceutical chemistry. This intermediate has garnered considerable attention due to its versatile applications in the synthesis of various bioactive molecules. The structural motif, featuring a malonate ester linked to a brominated pyrimidine ring, provides a unique platform for further functionalization, making it invaluable in drug discovery and development.
The malonate moiety, characterized by its high reactivity and ability to participate in condensation reactions, is particularly useful in constructing complex organic frameworks. In contrast, the 5-bromopyrimidin-2-yl group introduces a site for nucleophilic substitution, enabling the introduction of diverse pharmacophores. This combination has been leveraged in the synthesis of kinase inhibitors, antiviral agents, and other therapeutic compounds.
Recent advancements in medicinal chemistry have highlighted the importance of pyrimidine derivatives in addressing unmet medical needs. The bromine atom on the pyrimidine ring serves as a critical handle for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures prevalent in many drugs. Dimethyl 2-(5-bromopyrimidin-2-yl)malonate has been employed as a precursor in these transformations, facilitating the development of novel therapeutic entities.
In the context of oncology research, pyrimidine-based inhibitors have shown promise in targeting aberrant signaling pathways involved in cancer progression. The compound’s ability to undergo selective functionalization has allowed researchers to fine-tune its pharmacological properties. For instance, modifications at the malonate group can influence solubility and metabolic stability, while alterations at the pyrimidine ring can enhance binding affinity to biological targets.
The synthesis of Dimethyl 2-(5-bromopyrimidin-2-yl)malonate typically involves multi-step processes that require precise control over reaction conditions. Key steps often include bromination of a pyrimidine precursor followed by esterification with malonic acid derivatives. Advances in synthetic methodologies have enabled more efficient and scalable production methods, reducing costs and improving yields. These improvements are crucial for supporting large-scale drug manufacturing and clinical trials.
One notable application of this compound is in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). Pyrimidine derivatives have emerged as effective tools for disrupting these interactions, which are often implicated in various diseases. Dimethyl 2-(5-bromopyrimidin-2-yl)malonate has been utilized as a scaffold to design molecules that can modulate PPIs with high selectivity and potency.
The role of computational chemistry in optimizing the synthesis and properties of Dimethyl 2-(5-bromopyrimidin-2-yl)malonate cannot be overstated. Molecular modeling techniques have been employed to predict reaction outcomes and guide experimental design. These computational approaches have accelerated the discovery process by allowing researchers to screen numerous structural variations virtual before committing to lab work.
Furthermore, green chemistry principles have influenced the synthesis of this intermediate. Efforts have been made to develop processes that minimize waste generation and reduce reliance on hazardous reagents. Such sustainable practices align with broader industry trends toward environmentally responsible manufacturing.
In conclusion, Dimethyl 2-(5-bromopyrimidin-2-yl)malonate (CAS No. 1291487-28-9) stands as a testament to the ingenuity of modern pharmaceutical chemistry. Its unique structural features make it an indispensable tool for synthesizing a wide array of bioactive compounds. As research continues to uncover new therapeutic applications, this compound will undoubtedly remain at the forefront of drug discovery efforts.
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